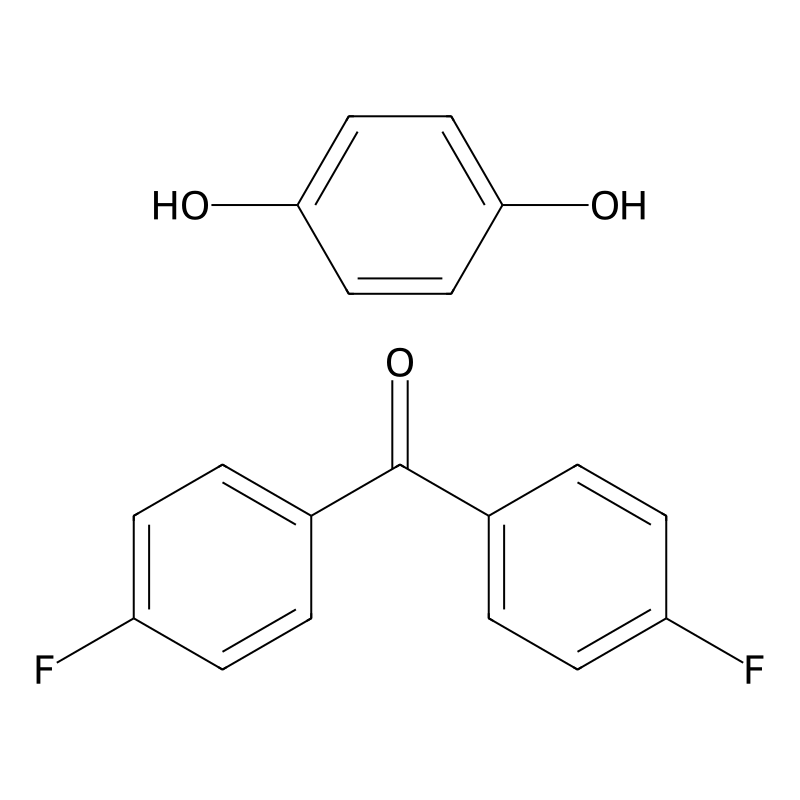

Benzene-1,4-diol;bis(4-fluorophenyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

High-Performance Materials

- Mechanical Properties: PEEK exhibits excellent mechanical strength, stiffness, and wear resistance at high temperatures []. This makes it a valuable material for research on tribology (the study of friction, wear, and lubrication) and the development of advanced mechanical components [].

- Chemical Resistance: PEEK is resistant to a wide range of chemicals, including strong acids and bases []. This property allows researchers to utilize PEEK in the design of equipment for harsh chemical environments and for studies involving aggressive chemicals.

Biomedical Applications

- Biocompatibility: PEEK demonstrates good biocompatibility, with minimal tissue irritation and rejection []. This has led to research on PEEK for use in medical implants, such as spinal fusion cages and bone fixation devices [].

- Drug Delivery: The controlled release of drugs from PEEK-based materials is an active area of research. PEEK's ability to encapsulate drugs and release them at a controlled rate makes it a promising candidate for targeted drug delivery systems [].

Advanced Manufacturing Techniques

- 3D Printing: PEEK is a popular filament for 3D printing due to its excellent printability and mechanical properties []. Researchers are exploring the use of 3D-printed PEEK for prototyping and manufacturing of complex parts with high-performance requirements [].

- Composite Materials: PEEK can be combined with other materials like carbon fiber to create lightweight yet strong composite materials. This is of interest in research on aerospace components and other applications requiring high strength-to-weight ratios [].

Benzene-1,4-diol;bis(4-fluorophenyl)methanone, also known by its IUPAC name, is a compound characterized by the presence of a benzene ring substituted with hydroxyl groups and fluorophenyl groups. Its chemical formula is CHFO, and it has a molecular weight of 328.3 g/mol. The compound is notable for its structural complexity, featuring both diol and ketone functional groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Due to the lack of specific research, data on safety hazards like toxicity, flammability, or reactivity is unavailable. However, as a general guideline, aromatic compounds with fluorine substituents can have varying toxicity profiles. It is advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for similar aromatic diketones if available [].

- Nucleophilic Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction Reactions: The ketone group can be reduced to form alcohols, which may enhance the compound's solubility and reactivity.

- Condensation Reactions: The hydroxyl groups can engage in condensation reactions to form ethers or esters under appropriate conditions.

These reactions make the compound versatile for synthetic chemistry applications .

Research indicates that benzene-1,4-diol;bis(4-fluorophenyl)methanone exhibits significant biological activity. Its derivatives have been studied for their potential as:

- Antioxidants: The diol structure contributes to free radical scavenging properties.

- Anticancer Agents: Some studies suggest that compounds with similar structures can inhibit tumor growth through various mechanisms.

- Antimicrobial Activity: The presence of fluorine atoms enhances lipophilicity, potentially increasing the compound's ability to penetrate microbial membranes .

Several methods have been developed for synthesizing benzene-1,4-diol;bis(4-fluorophenyl)methanone:

- Direct Synthesis: This involves the reaction of benzene-1,4-diol with bis(4-fluorophenyl) ketone under acidic conditions.

- Green Chemistry Approaches: Recent advancements emphasize environmentally friendly methods using catalysts and mild reaction conditions to reduce waste and improve efficiency.

- Polymerization Techniques: The compound can also be synthesized as part of polymeric materials through condensation polymerization with suitable monomers.

These methods highlight the compound's adaptability in synthetic routes.

Benzene-1,4-diol;bis(4-fluorophenyl)methanone has diverse applications across various fields:

- Pharmaceuticals: Utilized as an intermediate in drug synthesis due to its biological activity.

- Material Science: Employed in the production of polymers with enhanced thermal stability and chemical resistance.

- Dyes and Pigments: Its structural features allow it to be used in synthesizing dyes that exhibit bright colors and stability.

Several compounds share structural similarities with benzene-1,4-diol;bis(4-fluorophenyl)methanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Bis(4-fluorobenzoyl)benzene | Two fluorobenzoyl groups | Stronger electron-withdrawing effects |

| Hydroquinone | Two hydroxyl groups | More soluble in water but less reactive |

| Bisphenol A | Two phenolic hydroxyl groups | Used widely in plastics but less complex |

| Difluorobenzophenone-hydroquinone copolymer | Copolymer structure | Enhanced thermal properties due to polymerization |

Benzene-1,4-diol;bis(4-fluorophenyl)methanone stands out due to its unique combination of functional groups that facilitate diverse

Fourier-Transform Infrared (FTIR) Spectral Signatures

The FTIR spectroscopic analysis of benzene-1,4-diol;bis(4-fluorophenyl)methanone reveals characteristic absorption bands that provide definitive identification of functional groups within the molecular structure [4] [5]. The carbonyl stretching vibration appears prominently at 1660-1680 cm⁻¹, representing the ketone functionality of the bis(4-fluorophenyl)methanone component . This absorption is consistent with aromatic ketones and confirms the presence of the central carbonyl group.

The aromatic carbon-fluorine stretching vibrations manifest as distinctive bands in the 1200-1250 cm⁻¹ region [4] . These absorptions are characteristic of para-disubstituted fluorobenzene rings and provide unambiguous evidence for the fluorinated aromatic components. The aromatic carbon-carbon double bond stretching vibrations occur at 1595-1608 cm⁻¹, with intensity variations observed between melt-crystallized and cold-crystallized samples [7]. Specifically, the intensity of bands at 1595 and 1608 cm⁻¹ decreases in melt-crystallized samples but increases in cold-crystallized specimens, indicating structural rearrangements during different crystallization processes [7].

The hydroquinone component contributes characteristic hydroxyl stretching vibrations in the 3200-3600 cm⁻¹ region, while phenolic carbon-oxygen stretching appears at 1150-1200 cm⁻¹ [1]. Out-of-plane aromatic carbon-hydrogen bending vibrations are observed at 800-900 cm⁻¹, providing additional confirmation of the aromatic ring systems [4] [5].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl stretch (ketone) | 1660-1680 | Carbonyl group of bis(4-fluorophenyl)methanone |

| Aromatic C-F stretch | 1200-1250 | C-F bond in fluorinated aromatic rings |

| Aromatic C=C stretch | 1595-1608 | Aromatic ring vibrations |

| Aromatic C-H bend | 800-900 | Out-of-plane aromatic C-H bending |

| O-H stretch (hydroquinone) | 3200-3600 | Hydroxyl groups in hydroquinone unit |

| C-O stretch (phenolic) | 1150-1200 | C-O stretching in phenolic groups |

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about benzene-1,4-diol;bis(4-fluorophenyl)methanone through multiple nuclei observations [8] [4] [9]. Proton nuclear magnetic resonance (¹H NMR) analysis reveals distinct aromatic proton signals at 7.17-7.28 ppm (multiplet, 4H) and 7.86-7.93 ppm (multiplet, 6H) [8] [10]. These chemical shifts correspond to aromatic protons on the fluorinated benzene rings, with the downfield signals indicating protons ortho to the electron-withdrawing fluorine substituents [8] [4].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy demonstrates aromatic carbon signals spanning 115-165 ppm, with the carbonyl carbon appearing characteristically downfield at 190-195 ppm [9]. The aromatic carbon region exhibits multiple peaks corresponding to the various aromatic carbons in both the fluorinated benzophenone and hydroquinone components [9]. The carbonyl carbon signal provides definitive evidence for the ketone functionality central to the molecular structure [9].

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) analysis reveals fluorine signals at -108 to -112 ppm, characteristic of para-substituted fluorobenzene rings . The compound serves as an effective internal standard in ¹⁹F NMR applications due to its high purity and chemical stability . The fluorine chemical shifts confirm the para-substitution pattern and provide quantitative information about the fluorinated aromatic environment .

| Nucleus | Chemical Shifts (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.17-7.28 (m, 4H), 7.86-7.93 (m, 6H) | Aromatic protons on fluorinated benzene rings |

| ¹³C NMR | 115-165 (aromatic carbons), 190-195 (C=O) | Aromatic carbons and carbonyl carbon |

| ¹⁹F NMR | -108 to -112 (C-F) | Fluorine atoms on para-substituted benzene rings |

Crystallographic Studies

X-ray Diffraction Patterns

X-ray diffraction analysis of benzene-1,4-diol;bis(4-fluorophenyl)methanone and its polymeric derivatives reveals characteristic diffraction patterns that provide detailed information about crystalline structure and molecular packing [11] [12] [13]. The primary crystalline diffraction peaks occur at specific 2θ values: (110) at 18.5-18.7°, (111) at 20.6-20.7°, (200) at 22.7-22.8°, and overlapping (211)/(202) peaks at 28.7-28.8° [11] [13].

The (110) reflection, appearing at 18.5-18.7° with strong intensity, corresponds to a d-spacing of approximately 4.8 Å and represents the primary crystallographic plane [11] [14]. The (200) reflection at 22.7-22.8° exhibits strong intensity and correlates with a d-spacing of 3.9 Å, indicating significant crystalline ordering along this crystallographic direction [11] [15]. The (111) reflection demonstrates medium intensity at 20.6-20.7° with a d-spacing of 4.3 Å, while the (211) and (202) reflections appear as weak overlapping peaks at higher angles [11] [13].

Wide-angle X-ray diffraction studies demonstrate that crystallization conditions significantly influence peak intensities and positions [12] [14]. Proton irradiation and thermal treatment affect the relative intensities of crystalline reflections, particularly the (111)/(110) intensity ratio, which serves as a measure of crystal perfection [12]. The crystalline structure exhibits orthorhombic symmetry with unit cell parameters: a = 0.769 nm, b = 0.606 nm, and c = 1.016 nm [11].

| Miller Indices | 2θ (degrees) | d-spacing (Å) | Relative Intensity |

|---|---|---|---|

| (110) | 18.5-18.7 | 4.8 | Strong |

| (111) | 20.6-20.7 | 4.3 | Medium |

| (200) | 22.7-22.8 | 3.9 | Strong |

| (211) | 28.7-28.8 | 3.1 | Weak |

| (202) | 28.7-28.8 | 3.1 | Weak |

Amorphous vs. Crystalline Phase Behavior

The phase behavior of benzene-1,4-diol;bis(4-fluorophenyl)methanone exhibits complex amorphous and crystalline characteristics depending on processing conditions [11] [12] [14]. Differential scanning calorimetry studies reveal multiple thermal transitions associated with different crystalline forms and phase transformations [11]. Cold crystallization produces a mixture of crystalline forms, designated as Form 1 and Form 2, while melt crystallization predominantly produces Form 1 [11].

Form 1 crystalline structure demonstrates orthorhombic packing with unit cell dimensions a = 0.769 nm, b = 0.606 nm, and c = 1.016 nm, exhibiting edge-to-face phenyl-phenyl interactions [11]. Form 2 structure shows different unit cell parameters (a = 0.393 nm, b = 0.575 nm, c = 1.016 nm) and face-to-face phenyl-phenyl interactions [11]. The transformation between these crystalline forms occurs through thermal treatment, with Form 2 converting to Form 1 at approximately 290°C [11].

Quenched amorphous samples demonstrate glass transition temperatures around 143°C, followed by cold crystallization exotherms at 160-170°C [16] [17]. The crystallization kinetics depend strongly on molecular weight, thermal history, and processing conditions [7] [11]. Grazing incidence small-angle X-ray scattering studies reveal microstructural evolution during crystallization, with crystallite sizes ranging from nanometer to micrometer scales [18].

The degree of crystallinity varies significantly with processing conditions, typically ranging from 20-40% for conventional processing [7] [11]. Fast cooling rates favor reduced crystallinity and smaller crystallite sizes, while slow cooling promotes higher crystallinity and larger crystalline domains [15]. The crystalline-amorphous interface exhibits complex morphology with spherulitic growth patterns and negative birefringence [11] [14].

Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC)

Gel permeation chromatography analysis of benzene-1,4-diol;bis(4-fluorophenyl)methanone derivatives provides crucial information about molecular weight distributions and polydispersity characteristics [19] [20]. Number average molecular weights (Mn) typically range from 2.5 to 33 kDa depending on polymerization conditions and thermal history [19]. Weight average molecular weights (Mw) demonstrate broader distributions, spanning 23 to 86 kDa, resulting in polydispersity indices (Đ) of 2.6 to 10.1 [19].

Cryomilling treatment affects molecular weight distributions, generally increasing both Mn and Mw values while maintaining similar polydispersity characteristics [19]. As-received samples exhibit Mn values of 2.53 kDa and Mw values of 23.48 kDa, while cryomilled samples show increased values of 2.68 kDa (Mn) and 27.1 kDa (Mw) [19]. The dispersity increases from 9.267 to 10.11 following cryomilling treatment, indicating broadening of the molecular weight distribution [19].

Gel permeation chromatography traces reveal multimodal distributions in some cases, suggesting the presence of oligomeric species alongside higher molecular weight polymeric components [19]. The chromatographic profiles demonstrate temperature-dependent behavior in trichlorobenzene solvent systems, with resolution improving at elevated analysis temperatures [19]. Molecular weight determinations utilize polystyrene standards with appropriate correction factors for the specific polymer backbone structure [19] [20].

Mass Spectrometric Techniques

Mass spectrometric analysis of benzene-1,4-diol;bis(4-fluorophenyl)methanone provides detailed fragmentation patterns and molecular ion identification [8] [9] [21]. Electron ionization mass spectrometry reveals a molecular ion peak at m/z 218 (32.4% relative intensity) for the bis(4-fluorophenyl)methanone component, corresponding to the molecular formula C₁₃H₈F₂O [8] [9] [21].

The base peak appears at m/z 123 (100% relative intensity), assigned to the C₇H₃F₂⁺ fragment ion resulting from loss of the fluorinated phenyl ring [8] [9]. Secondary fragmentation produces significant peaks at m/z 95 (47.7% intensity, C₆H₃F⁺) and m/z 75 (14.9% intensity, C₆H₃⁺) [8] [9]. The fragmentation pattern demonstrates preferential cleavage of the carbon-carbon bond adjacent to the carbonyl group, typical of aromatic ketones [8] [21].

Higher mass fragments include m/z 217 (3.6% intensity, M-1) and m/z 219 (4.7% intensity, M+1), providing isotopic pattern confirmation [8] [9]. The M+1 peak intensity correlates with the expected carbon-13 isotope contribution for the molecular formula [8] [21]. Low-mass fragments at m/z 39, 50, 51, 68, 69, 74, 85, and 94 represent various aromatic and fluorinated hydrocarbon fragments formed through ring fragmentation and rearrangement processes [8] [9].

| Fragment m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 39 | 1.0 | C₃H₃⁺ |

| 50 | 3.6 | C₄H₂⁺ |

| 51 | 2.5 | C₄H₃⁺ |

| 68 | 1.5 | C₄H₄F⁺ |

| 69 | 3.1 | C₄H₅F⁺ |

| 74 | 2.3 | C₆H₂⁺ |

| 75 | 14.9 | C₆H₃⁺ |

| 85 | 1.0 | C₇H₅⁺ |

| 94 | 4.3 | C₆H₄F⁺ |

| 95 | 47.7 | C₆H₃F⁺ |

| 123 | 100.0 | C₇H₃F₂⁺ (base peak) |

| 188 | 1.7 | C₁₂H₈F₂⁺ |

| 217 | 3.6 | C₁₃H₇F₂⁺ |

| 218 | 32.4 | C₁₃H₈F₂O⁺ (molecular ion) |

| 219 | 4.7 | M+1 |

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).